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pyrroledicarboxylate

Cat. No.: B062624 Get Quote

Diethyl 2-Amino-3,5-pyrroledicarboxylate: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

characteristics of Diethyl 2-Amino-3,5-pyrroledicarboxylate (CAS No. 187724-98-7). Due to

a scarcity of published experimental data for this specific compound, this document combines

available information from chemical suppliers with predicted properties derived from

computational models and established analytical methodologies for structurally related

compounds. Detailed protocols for a plausible synthetic route and for the experimental

determination of its key physical and spectroscopic properties are provided to facilitate further

research and characterization. This guide is intended to serve as a foundational resource for

researchers and professionals in drug development and organic synthesis.

Introduction
Diethyl 2-Amino-3,5-pyrroledicarboxylate, also known by its IUPAC name Diethyl 5-amino-

1H-pyrrole-2,4-dicarboxylate, is a polysubstituted pyrrole derivative. The pyrrole ring is a

fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals,
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and functional materials. The presence of amino and dicarboxylate functional groups suggests

its potential as a versatile building block in medicinal chemistry and materials science, offering

multiple points for further chemical modification. This guide aims to consolidate the known

information and provide a predictive and methodological framework for the study of this

compound.

Physicochemical Properties
Direct experimental data for many of the physical properties of Diethyl 2-Amino-3,5-
pyrroledicarboxylate are not widely available in peer-reviewed literature. The following tables

summarize the available data from chemical suppliers and computationally predicted values.

Table 1: General and Predicted Physical Properties
Property Value Source

IUPAC Name
Diethyl 5-amino-1H-pyrrole-

2,4-dicarboxylate
SynHet[1]

CAS Number 187724-98-7 SynHet[1]

Molecular Formula C₁₀H₁₄N₂O₄ abcr GmbH[2]

Molecular Weight 226.23 g/mol abcr GmbH[2]

Boiling Point 440.6 ± 40.0 °C (Predicted) ChemicalBook[3]

Density 1.265 g/cm³ (Predicted) ChemicalBook[3]

pKa 16.49 ± 0.50 (Predicted) ChemicalBook[3]

Storage Temperature 2-8°C (protect from light) ChemicalBook[3]

Table 2: Predicted Spectroscopic Data
Note: The following spectral data are predicted based on the chemical structure and have not

been experimentally verified. They are provided as a guide for the analysis of experimental

results.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b062624?utm_src=pdf-body
https://www.benchchem.com/product/b062624?utm_src=pdf-body
https://www.alfa-chemistry.com/resources/paal-knorr-synthesis.html
https://www.alfa-chemistry.com/resources/paal-knorr-synthesis.html
https://www.organic-chemistry.org/namedreactions/paal-knorr-pyrrole-synthesis.shtm
https://www.organic-chemistry.org/namedreactions/paal-knorr-pyrrole-synthesis.shtm
https://m.chemicalbook.com/ProductChemicalPropertiesCB91518729_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB91518729_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB91518729_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB91518729_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopy Predicted Features

¹H NMR

Signals corresponding to ethyl groups (triplet

and quartet), a singlet for the pyrrole ring proton,

and a broad singlet for the amino protons.

¹³C NMR

Resonances for the carbonyl carbons of the

ester groups, carbons of the pyrrole ring, and

the ethyl group carbons.

IR Spectroscopy

Characteristic absorption bands for N-H

stretching (amine), C=O stretching (ester), C-N

stretching, and C-O stretching.

Mass Spectrometry

A molecular ion peak corresponding to the

molecular weight of the compound, along with

fragmentation patterns characteristic of the loss

of ethyl and carboxylate groups.

Experimental Protocols
The following sections detail a plausible synthetic route and the standard procedures for the

characterization of Diethyl 2-Amino-3,5-pyrroledicarboxylate.

Synthesis: Modified Knorr-Paal Pyrrole Synthesis
The Knorr-Paal synthesis and related methods are widely used for the preparation of

substituted pyrroles. A plausible route to Diethyl 2-Amino-3,5-pyrroledicarboxylate could

involve the condensation of an appropriate 1,4-dicarbonyl compound with an ammonia source.

Objective: To synthesize Diethyl 2-Amino-3,5-pyrroledicarboxylate.

Materials:

Diethyl 2,3-dioxosuccinate

Ammonia or Ammonium acetate

Glacial acetic acid
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Ethanol

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

diethyl 2,3-dioxosuccinate in a minimal amount of ethanol.

Add a molar excess of ammonium acetate and a catalytic amount of glacial acetic acid to the

solution.

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer

chromatography (TLC).

Upon completion, allow the mixture to cool to room temperature.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel, using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes).

Collect the fractions containing the desired product and evaporate the solvent to yield

Diethyl 2-Amino-3,5-pyrroledicarboxylate.

Further purify the product by recrystallization if necessary.

Characterization Protocols
Objective: To determine the melting point range of the synthesized compound.

Procedure:

Ensure the synthesized Diethyl 2-Amino-3,5-pyrroledicarboxylate is thoroughly dried.

Pack a small amount of the crystalline solid into a capillary tube.

Place the capillary tube in a calibrated melting point apparatus.
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Heat the sample slowly (approximately 1-2 °C per minute) near the expected melting point.

Record the temperature at which the first drop of liquid appears and the temperature at

which the entire solid has melted. This range is the melting point.

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Spectroscopy:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Set appropriate parameters for spectral width, acquisition time, and number of scans.

Integrate the signals to determine the relative number of protons.

Analyze the chemical shifts and coupling patterns to assign the protons to the structure.

¹³C NMR Spectroscopy:

Acquire a proton-decoupled ¹³C NMR spectrum.

Analyze the chemical shifts to identify the different carbon environments in the molecule.

Objective: To identify the functional groups present in the molecule.

Procedure:

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for

oils or low-melting solids). For Attenuated Total Reflectance (ATR) IR spectroscopy, place a

small amount of the solid directly on the ATR crystal.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption frequencies for the functional groups,

such as N-H, C=O, C-N, and C-O bonds.

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe

the molecular ion.

Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular

weight. Analyze the fragmentation pattern to gain further structural information.

Visualizations
The following diagrams illustrate the proposed workflow for the synthesis and characterization

of Diethyl 2-Amino-3,5-pyrroledicarboxylate.
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Caption: Proposed synthetic workflow for Diethyl 2-Amino-3,5-pyrroledicarboxylate.
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Caption: Logical workflow for the characterization of the synthesized product.

Conclusion
While Diethyl 2-Amino-3,5-pyrroledicarboxylate is commercially available, a comprehensive

public dataset of its experimental physical and spectroscopic properties is currently lacking.

This technical guide consolidates the available information and provides a robust framework for

its synthesis and characterization based on established chemical principles and methodologies

for related compounds. The presented protocols and predictive data serve as a valuable

resource for researchers interested in exploring the chemistry and potential applications of this

promising heterocyclic building block. Further experimental investigation is warranted to fully

elucidate the properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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